

Protocols for the Extraction of Soluble vs. Insoluble Oxalates from Food Matrices

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Compound of Interest

Compound Name: Oxalate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid and its salts, collectively known as **oxalates**, are naturally occurring compounds found in a wide variety of plant-based foods. In food matrices, **oxalates** exist in two primary forms: soluble and insoluble. Soluble **oxalates**, such as sodium and potassium **oxalate**, are readily absorbed in the gastrointestinal tract and can contribute to the systemic **oxalate** pool. In contrast, insoluble **oxalates**, predominantly calcium **oxalate**, are less bioavailable. The quantification of soluble and insoluble **oxalates** is of significant interest in nutrition, food science, and drug development due to their impact on mineral absorption and their association with the formation of kidney stones in susceptible individuals.

These application notes provide detailed protocols for the sequential extraction of soluble and insoluble **oxalates** from various food matrices, enabling accurate quantification and assessment of their potential physiological effects.

Data Presentation: Oxalate Content in Common Foods

The following tables summarize the soluble and insoluble **oxalate** content in a selection of vegetables, fruits, and nuts. The data is presented in milligrams per 100 grams of fresh weight

(FW) and has been compiled from various scientific studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Soluble and Insoluble Oxalate Content in Selected Vegetables (mg/100g FW)

Vegetable	Total Oxalate	Soluble Oxalate	Insoluble Oxalate
Spinach (raw)	978	477	501
Spinach (boiled)	477	114	363
Carrot (raw)	49	16	33
Carrot (boiled)	16	6	10
Beet Root (raw)	67	52	15
Beet Root (boiled)	52	39	13
White Bean (raw)	158	72	86
White Bean (boiled)	47	28	19
Red Bean (raw)	113	47	66
Red Bean (boiled)	72	29	43
Soybean (raw)	497	224	273
Soybean (boiled)	224	90	134

Table 2: Soluble and Insoluble Oxalate Content in Selected Fruits (mg/100g FW)

Fruit	Total Oxalate	Soluble Oxalate	Insoluble Oxalate
Kiwifruit	28-35	15-20	13-15
Berries (mixed)	15-25	8-15	7-10
Figs (dried)	100-150	50-75	50-75
Oranges	8-12	5-8	3-4
Apples	3-5	2-3	1-2

Table 3: Gastric and Intestinal Soluble Oxalate Content in Selected Nuts (mg/100g FW)[1]

Nut	Gastric Soluble Oxalate	Intestinal Soluble Oxalate
Almonds	492	216
Brazil Nuts	557	305
Cashew Nuts	250	234
Peanuts	147	129
Pecan Nuts	230	173
Pine Nuts	541	581
Roasted Pistachio Nuts	85	77
Chestnuts	74	72

Experimental Protocols

Protocol 1: Extraction of Soluble Oxalates

This protocol outlines the extraction of water-soluble **oxalates** from a food matrix. The principle of this method is the separation of soluble **oxalates** by dissolving them in hot water.

Materials:

- Homogenized food sample
- Distilled or deionized water
- Centrifuge tubes (50 mL)
- Water bath or heating block
- Centrifuge
- Volumetric flasks
- Filter paper (Whatman No. 1 or equivalent)

Procedure:

- Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL centrifuge tube.
- Extraction: Add 20-40 mL of distilled or deionized water to the tube. For many vegetables, an extraction temperature of 80°C for 15-20 minutes is effective.[2]
- Incubation: Place the centrifuge tube in a water bath or heating block set to the desired temperature and incubate for the specified time with occasional vortexing to ensure thorough mixing.
- Centrifugation: After incubation, centrifuge the sample at 3000-5000 rpm for 15-20 minutes to pellet the insoluble material.[2]
- Collection of Supernatant: Carefully decant the supernatant, which contains the soluble **oxalates**, into a volumetric flask.
- Repeated Extraction (Optional but Recommended): To ensure complete extraction, the pellet can be re-suspended in another portion of hot water, incubated, and centrifuged again. The supernatants are then pooled.
- Final Volume Adjustment: Allow the pooled supernatant to cool to room temperature and then adjust the volume to the mark with distilled or deionized water.
- Filtration: Filter the extract through a 0.45 µm filter before analysis to remove any remaining particulate matter. The filtrate is now ready for **oxalate** quantification using methods such as High-Performance Liquid Chromatography (HPLC) or titration.

Protocol 2: Extraction of Insoluble Oxalates (Following Soluble Oxalate Extraction)

This protocol is performed on the pellet obtained after the soluble **oxalate** extraction to determine the insoluble **oxalate** content. The principle involves the acid hydrolysis of insoluble **oxalate** salts, primarily calcium **oxalate**, into soluble oxalic acid.

Materials:

- Pellet from Protocol 1
- Hydrochloric acid (HCl), 2 M
- Centrifuge tubes (50 mL)
- Water bath or heating block
- Centrifuge
- Volumetric flasks
- Filter paper (Whatman No. 1 or equivalent)
- Sodium hydroxide (NaOH) for pH adjustment

Procedure:

- Acid Addition: To the pellet remaining in the centrifuge tube from Protocol 1, add 20-40 mL of 2 M HCl.
- Acid Hydrolysis: Place the tube in a water bath or heating block at 80°C for 15-20 minutes to facilitate the conversion of insoluble **oxalates** to soluble oxalic acid.[\[2\]](#)
- Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.
- Collection of Supernatant: Decant the acidic supernatant, which now contains the formerly insoluble **oxalates**, into a volumetric flask.
- pH Adjustment: Carefully adjust the pH of the acidic extract to between 4.5 and 7.0 using NaOH before quantification, as a highly acidic pH can interfere with certain analytical methods.
- Final Volume Adjustment: Bring the extract to the final volume with distilled or deionized water.
- Filtration: Filter the extract through a 0.45 µm filter. The filtrate is now ready for the quantification of insoluble **oxalates**.

Protocol 3: Extraction of Total Oxalates (Soluble + Insoluble)

This protocol is used to determine the total **oxalate** content in a single extraction.

Materials:

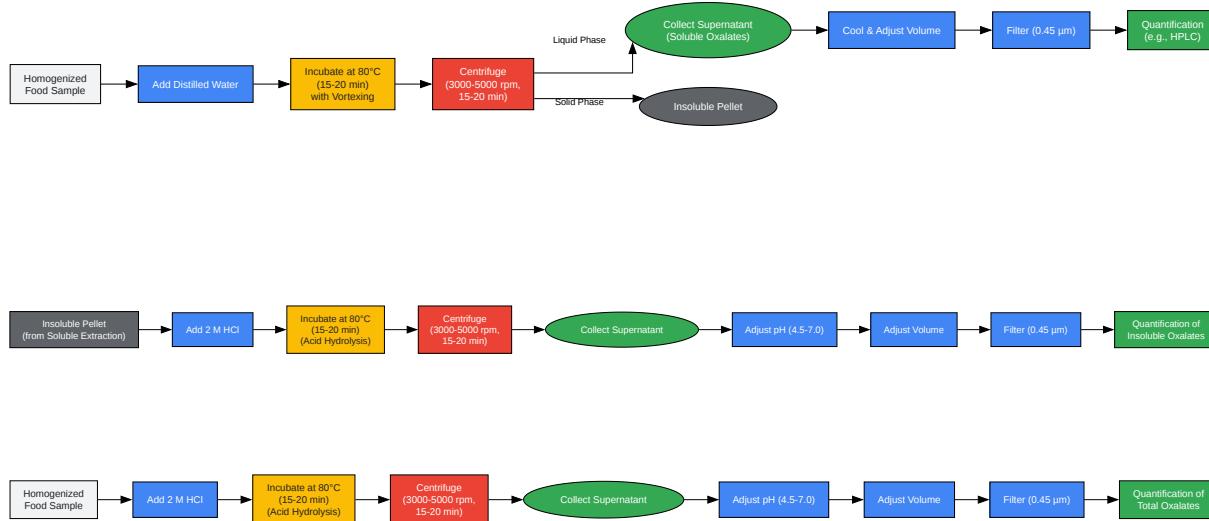
- Homogenized food sample
- Hydrochloric acid (HCl), 2 M
- Centrifuge tubes (50 mL)
- Water bath or heating block
- Centrifuge
- Volumetric flasks
- Filter paper (Whatman No. 1 or equivalent)
- Sodium hydroxide (NaOH) for pH adjustment

Procedure:

- Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 50 mL centrifuge tube.
- Acid Extraction: Add 20-40 mL of 2 M HCl to the tube.
- Incubation and Hydrolysis: Incubate the mixture in a water bath at 80°C for 15-20 minutes.^[2]
- Centrifugation: Centrifuge the sample at 3000-5000 rpm for 15-20 minutes.
- Collection and pH Adjustment: Collect the supernatant and adjust the pH as described in Protocol 2.

- Final Volume and Filtration: Adjust to the final volume and filter as described in the previous protocols. The resulting filtrate contains the total **oxalates**.

Visualization of Experimental Workflows



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